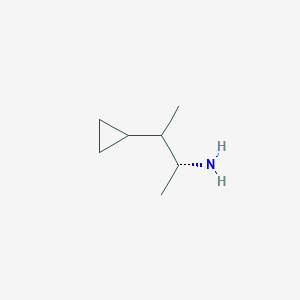
(2R)-3-Cyclopropylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Cyclopropylbutan-2-amine, also known as 2R,3R-Cyclopropylbutan-2-amine or CPBA, is a chiral amine that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action, which has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (2R)-3-Cyclopropylbutan-2-amine involves its interaction with specific receptors in the brain, including the serotonin and norepinephrine transporters. This compound acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can have various effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-Cyclopropylbutan-2-amine are complex and depend on the specific neurotransmitter systems involved. This compound has been shown to modulate the activity of the serotonin and norepinephrine systems, leading to changes in mood, motivation, and reward processing. Additionally, (2R)-3-Cyclopropylbutan-2-amine has been shown to have anti-inflammatory effects, which may be relevant for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-3-Cyclopropylbutan-2-amine in lab experiments is its specificity for certain neurotransmitter systems. This allows researchers to study the effects of these systems in isolation, without the confounding effects of other neurotransmitters. However, one limitation is that this compound may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of (2R)-3-Cyclopropylbutan-2-amine. One direction is the development of more specific and potent compounds that can be used to target specific neurotransmitter systems. Another direction is the study of the long-term effects of (2R)-3-Cyclopropylbutan-2-amine on brain function and behavior. Additionally, this compound may have potential therapeutic applications for the treatment of depression, anxiety, and addiction, which should be explored further.
Synthesemethoden
The synthesis of (2R)-3-Cyclopropylbutan-2-amine involves the reduction of a ketone intermediate using a chiral reducing agent. This method yields the desired enantiomer of the compound, which is important for studying its effects in biological systems. The synthesis has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
(2R)-3-Cyclopropylbutan-2-amine has been used in various scientific research applications, including the study of neurotransmitter systems and their role in diseases such as depression and anxiety. This compound has also been studied for its potential use as a therapeutic agent for these disorders. Additionally, (2R)-3-Cyclopropylbutan-2-amine has been used in the study of drug addiction and withdrawal, as it has been shown to modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
(2R)-3-cyclopropylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDQGGMFHKHCZ-PRJDIBJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cyclopropylbutan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)




![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
![3,4,5-triethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2639364.png)
![N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2639365.png)


![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)

![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)